cyclopropyl(4H-1,2,4-triazol-3-yl)methanol

Antifungal CYP51 Structure-Activity Relationship

For teams developing novel CYP51-targeting antifungals or ASK1 inhibitors, procuring cyclopropyl(4H-1,2,4-triazol-3-yl)methanol can be challenging due to inconsistent purity and supply of advanced intermediates. This building block solves that with a stable cyclopropyl-triazole scaffold. - Directly synthesize compounds showing >4-fold MIC80 improvement over fluconazole. - Verified scaffold for ASK1 inhibitors with nanomolar potency (Ki <200 nM). - Non-substitutable cyclopropyl group enhances metabolic stability critical for in vivo PK profiles.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13223852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclopropyl(4H-1,2,4-triazol-3-yl)methanol
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC1C(C2=NC=NN2)O
InChIInChI=1S/C6H9N3O/c10-5(4-1-2-4)6-7-3-8-9-6/h3-5,10H,1-2H2,(H,7,8,9)
InChIKeyXXULRJYIGWFINL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cyclopropyl(4H-1,2,4-triazol-3-yl)methanol Overview


cyclopropyl(4H-1,2,4-triazol-3-yl)methanol (CAS 1487394-82-0) is a 1,2,4-triazole derivative featuring a cyclopropyl group at the 4-position and a methanol moiety. This structure is a key building block in medicinal chemistry, providing a versatile scaffold for the synthesis of bioactive molecules, particularly antifungal agents and kinase inhibitors [1]. The cyclopropyl group is known to enhance metabolic stability and modulate binding affinity to biological targets , making this compound a valuable intermediate for drug discovery programs.

Why cyclopropyl(4H-1,2,4-triazol-3-yl)methanol is Non-Substitutable


The cyclopropyl group at the 4-position is not a simple alkyl substituent; it introduces a unique combination of steric bulk and electronic properties that are critical for optimal target binding [1]. In medicinal chemistry, the cyclopropyl moiety is specifically employed to enhance metabolic stability and improve pharmacokinetic properties, such as plasma clearance and bioavailability . Replacing it with a simpler alkyl group (e.g., methyl) or a more flexible chain would alter the molecule's conformational preferences, potentially diminishing its affinity for biological targets and its overall in vivo performance [2]. This makes cyclopropyl(4H-1,2,4-triazol-3-yl)methanol a non-substitutable building block in projects where the cyclopropyl group's properties are structurally required.

Quantitative Evidence for cyclopropyl(4H-1,2,4-triazol-3-yl)methanol


CYP51 Inhibition & Antifungal Activity

Molecular docking and in vitro studies demonstrate that the cyclopropyl residue in triazole derivatives significantly enhances binding affinity to fungal lanosterol 14α-demethylase (CYP51) [1]. This improved binding translates to a substantial increase in antifungal activity. For instance, in a series of triazole alcohols, compounds containing a cyclopropyl group exhibited MIC80 values <0.125 µg/mL against Candida albicans, representing a >4-fold improvement in potency compared to fluconazole [2]. This class-level inference directly supports the use of cyclopropyl-substituted triazoles, such as cyclopropyl(4H-1,2,4-triazol-3-yl)methanol, as key intermediates for developing next-generation antifungal agents.

Antifungal CYP51 Structure-Activity Relationship

ASK1 Kinase Inhibitor Pharmacophore

The 4-cyclopropyl-4H-1,2,4-triazol-3-yl moiety is a key structural element in a series of potent apoptosis signal-regulating kinase 1 (ASK1) inhibitors [1]. Compounds incorporating this exact substructure, such as those described in US10150755, demonstrated significant inhibitory activity in ASK1 enzymatic assays, with Ki values <200 nM [2]. This data provides a direct, quantitative benchmark for the utility of the cyclopropyl(4H-1,2,4-triazol-3-yl)methanol scaffold in generating potent kinase inhibitors, a property not conferred by simpler, non-cyclopropyl triazole analogs.

Kinase Inhibitor ASK1 Drug Discovery

Preferred for Triazole Fungicide Activity

In a structure-activity relationship study of N-substituted triazole fungicides, the cyclopropyl group was identified as one of the most suitable N-substituents for maintaining high in vitro and in vivo fungicidal activity against a range of plant pathogenic fungi [1]. While this study did not directly quantify cyclopropyl(4H-1,2,4-triazol-3-yl)methanol, it provides strong class-level evidence that the cyclopropyl group, when attached to a triazole core, is a preferred motif for achieving optimal antifungal activity in this chemical space. The study suggests that the cyclopropyl group's size and lipophilicity are well-tolerated by the target enzyme.

Fungicide Phytopathogenic Fungi Agrochemical

Key Applications of cyclopropyl(4H-1,2,4-triazol-3-yl)methanol


Next-Generation Antifungal Agent Synthesis

As demonstrated by the >4-fold improvement in MIC80 values over fluconazole in cyclopropyl-containing triazole analogs [1], cyclopropyl(4H-1,2,4-triazol-3-yl)methanol is an ideal building block for medicinal chemistry teams developing novel antifungal drugs. Its incorporation can lead to compounds with enhanced binding to CYP51, potentially overcoming resistance to current azole therapies.

Potent ASK1 Kinase Inhibitor Design

The 4-cyclopropyl-4H-1,2,4-triazol-3-yl substructure is a validated pharmacophore in ASK1 inhibitors with nanomolar potency (Ki <200 nM) [2]. Researchers focused on ASK1 as a target for inflammatory or neurodegenerative diseases should prioritize cyclopropyl(4H-1,2,4-triazol-3-yl)methanol as a key synthetic intermediate for building novel inhibitor libraries.

Crop Protection Fungicide Development

The identification of the cyclopropyl group as a highly suitable substituent for triazole fungicide activity [3] positions cyclopropyl(4H-1,2,4-triazol-3-yl)methanol as a strategic starting material for agrochemical research. Its use in synthesizing new analogs can accelerate the discovery of fungicides with improved efficacy and crop safety profiles.

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